(2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide
Description
(2Z)-2-[(2,4-Difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide is a chromene-carboxamide derivative characterized by a 2,4-difluorophenylimino group at position 2 of the chromene ring and a 2,4-dimethylphenyl substituent on the carboxamide nitrogen. Chromene derivatives are widely studied for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The structural flexibility of these compounds allows for tuning of electronic, steric, and pharmacokinetic properties through substitution patterns on the aromatic rings. This article compares the target compound with structurally related analogs, focusing on substituent effects, synthetic methods, and pharmacological implications.
Properties
IUPAC Name |
2-(2,4-difluorophenyl)imino-N-(2,4-dimethylphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F2N2O2/c1-14-7-9-20(15(2)11-14)27-23(29)18-12-16-5-3-4-6-22(16)30-24(18)28-21-10-8-17(25)13-19(21)26/h3-13H,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTPLOYLRRHHFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide belongs to a class of chromone derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C19H16F2N2O2, with a molecular weight of 348.34 g/mol. The structural features include a chromene backbone with a carboxamide group and difluorophenyl and dimethylphenyl substituents. These modifications are critical for its biological activity.
1. MAO-B Inhibition
Monoamine oxidase B (MAO-B) is an enzyme involved in the metabolism of neurotransmitters. Inhibitors of MAO-B are of interest for their potential in treating neurological disorders such as Parkinson's disease. Studies have shown that certain chromone derivatives exhibit significant MAO-B inhibitory activity:
- Study Findings : Research indicates that derivatives with specific substitutions at the 3-position of the chromone ring enhance MAO-B inhibition. The presence of an electron-withdrawing group at the 4-position of the phenyl ring increases potency .
| Compound | MAO-B Inhibition IC50 (µM) | Structural Feature |
|---|---|---|
| (5) | 0.5 | 3-substituted |
| (6) | >10 | 2-substituted |
2. DPP-4 Inhibition
Dipeptidyl peptidase-4 (DPP-4) inhibitors are used in diabetes management. The compound has been rationally designed to enhance DPP-4 inhibitory activity:
- Pharmacological Effects : Compound 22a from related studies demonstrated >80% inhibition of DPP-4 activity at a dose of 3 mg/kg, comparable to established DPP-4 inhibitors like omarigliptin .
| Compound | DPP-4 Inhibition IC50 (nM) | Effectiveness |
|---|---|---|
| 22a | 2 | High |
3. Anti-cancer Activity
Chromone derivatives have been investigated for their anti-cancer properties. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms:
- Mechanism : The compound may affect cell cycle regulation and apoptosis pathways, although specific pathways for this compound require further elucidation .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the chromone structure significantly affect biological activity:
- Key Findings :
Case Studies
-
MAO-B Inhibition Study :
- Researchers synthesized various chromone derivatives and evaluated their MAO-B inhibitory activities.
- Results showed that compounds with specific substitutions exhibited enhanced inhibition compared to unsubstituted analogs.
-
DPP-4 Inhibition Evaluation :
- A series of chromen-3-amine derivatives were tested for DPP-4 inhibition.
- The most potent derivative showed significant pharmacological effects, indicating potential as an antidiabetic agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Substituent Impact Analysis:
- Electron-Withdrawing Groups (e.g., F, Cl): The 2,4-difluorophenyl group in the target compound enhances metabolic stability and electronegativity compared to chloro-fluoro mixed substituents (e.g., ).
- Heterocyclic Substitutions: Thiazol or THF groups () introduce hydrogen-bonding capabilities, which may affect target binding but reduce bioavailability due to higher polarity.
Pharmacological Activities
Chromene-carboxamides exhibit broad-spectrum biological activities:
- Antifungal Activity: Derivatives with electron-withdrawing groups (e.g., 2,4-difluoro in the target) show enhanced inhibition of fungal pathogens like Botrytis cinerea compared to non-fluorinated analogs .
- Antitumor Potential: The dimethylphenyl group in the target compound may improve cytotoxicity profiles by balancing lipophilicity and solubility, as seen in related chromeno[2,3-d]pyrimidinones .
Physicochemical Properties
Q & A
Basic: What spectroscopic techniques are recommended to confirm the structural integrity of (2Z)-2-[(2,4-difluorophenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide?
Answer:
- 1H and 13C NMR : Assign proton environments (e.g., aromatic protons, imine CH=N) and carbon signals to verify substituent positions. For example, the Z-configuration of the imine group can be inferred from coupling constants or NOE correlations .
- IR Spectroscopy : Confirm the presence of functional groups (e.g., C=O stretch of carboxamide at ~1650–1700 cm⁻¹, C=N stretch at ~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns to rule out byproducts .
- X-ray Crystallography : Resolve geometric isomerism (Z/E) and crystal packing effects, as demonstrated in structurally related chromene derivatives .
Advanced: How can researchers resolve discrepancies in NMR data for Z-configuration imines during synthesis?
Answer:
- Variable Temperature (VT) NMR : Probe dynamic isomerization by observing signal splitting/merging at different temperatures, which may indicate equilibrium between Z/E forms .
- Computational Analysis (DFT) : Compare experimental chemical shifts with DFT-calculated shifts for Z/E configurations. For example, used DFT to validate Schiff base geometry .
- 2D NMR (NOESY/ROESY) : Detect spatial proximity between imine protons and adjacent substituents to confirm stereochemistry .
Basic: What synthetic routes are effective for preparing Z-configuration chromene-3-carboxamide derivatives?
Answer:
- Multi-Step Synthesis :
- Chromene Ring Formation : Condense salicylaldehyde derivatives with active methylene compounds (e.g., malononitrile) under acidic conditions .
- Imine Formation : React the chromene intermediate with 2,4-difluoroaniline in refluxing ethanol, using catalytic acetic acid to favor Z-configuration via kinetic control .
- Carboxamide Coupling : Employ EDC/HOBt-mediated coupling of the chromene-carboxylic acid with 2,4-dimethylaniline .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) and confirm purity via HPLC (≥98%, as in ) .
Advanced: What computational methods predict the bioactivity of chromene-carboxamide derivatives against enzyme targets?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases, cytochrome P450). validated antimicrobial activity of Schiff base complexes via docking .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO) to predict reactivity and charge distribution, which correlates with biological activity .
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations) to prioritize derivatives for in vitro testing .
Advanced: How can low yields in the final carboxamide coupling step be addressed?
Answer:
- Optimize Coupling Reagents : Replace EDC with DCC or use peptide coupling agents like HATU for sterically hindered amines .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to improve solubility of reactants, as shown in for acetamide syntheses .
- Microwave-Assisted Synthesis : Reduce reaction time and improve efficiency (e.g., 30 minutes at 100°C vs. 24 hours reflux) .
Basic: What safety precautions are critical when handling intermediates in the synthesis of this compound?
Answer:
- Hazard Identification : Refer to Safety Data Sheets (SDS) for intermediates (e.g., chlorinated solvents, aromatic amines). highlights risks of hydrazine derivatives .
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during reactions involving volatile amines or fluorinated reagents .
- Waste Disposal : Segregate halogenated waste (e.g., dichlorophenyl intermediates) according to EPA guidelines .
Advanced: How to analyze contradictory bioactivity data between in vitro and computational studies?
Answer:
- Re-evaluate Assay Conditions : Check for false positives/negatives due to solvent (e.g., DMSO) interference or cell line specificity .
- Metabolite Screening : Use LC-MS to identify degradation products that may alter activity .
- Free-Energy Perturbation (FEP) : Refine docking predictions by simulating ligand-protein binding affinities with FEP-based methods .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (water/acetonitrile + 0.1% TFA). Achieve ≥98% purity, as in .
- TLC : Monitor reaction progress using silica plates with fluorescent indicator (e.g., hexane:EtOAc 3:1, Rf ~0.5) .
Table 1: Key Spectral Data for Structural Validation
| Technique | Expected Observations | Reference |
|---|---|---|
| 1H NMR | δ 8.2–8.5 (s, 1H, CH=N), δ 6.8–7.9 (m, aromatic H) | |
| IR | 1650–1700 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N) | |
| X-ray | Dihedral angle <10° between chromene and aryl-imine planes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
